molecular formula C18H21FN2O2S B2908036 2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946374-53-4

2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2908036
CAS No.: 946374-53-4
M. Wt: 348.44
InChI Key: GKYWQXURPMZHQN-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide features a 4-fluorophenyl group linked to an acetamide backbone, with a morpholino ring and a thiophen-3-yl substituent on the ethylamine side chain.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-16-3-1-14(2-4-16)11-18(22)20-12-17(15-5-10-24-13-15)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWQXURPMZHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-(4-fluorophenyl)acetic acid, through a Friedel-Crafts acylation reaction.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholino group may facilitate solubility and cellular uptake. The thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl-Acetamide Motifs

Several compounds share the 2-(4-fluorophenyl)acetamide core but differ in substituents:

Compound Name Key Substituents Biological Activity/Use Reference
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole ring Potential antimycobacterial
(E)-N-[5-(4-Fluorostyryl)...acetamide Trifluoroacetyl, indole core Antimalarial (pLDH assay)
N-(2-Fluorophenyl)-2-[[4-amino-triazol-3-yl]thio]acetamide Triazole-thioether, ethoxyphenyl Undisclosed (structural analog)

Key Observations :

  • The 4-fluorophenyl group is common in antimicrobial and antimalarial agents, likely due to its electron-withdrawing effects enhancing binding to target proteins .
  • Replacement of the morpholino-thiophene side chain with a benzothiazole (as in ) may reduce solubility but improve lipophilicity for membrane penetration.

Thiophene-Containing Acetamides

Thiophene rings are pharmacologically significant; their position (2-yl vs. 3-yl) affects activity:

Compound Name Thiophene Position Additional Groups Activity Reference
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 2-yl Bromophenyl Antimycobacterial
Target Compound 3-yl Morpholino, 4-fluorophenyl Hypothesized enhanced stability N/A

Key Observations :

  • 2-Thienyl analogs (e.g., ) show antimycobacterial activity, suggesting the thiophene moiety contributes to target engagement.
  • The 3-thienyl substitution in the target compound may alter steric interactions or metabolic stability compared to 2-thienyl derivatives.

Morpholino-Functionalized Acetamides

Morpholino groups enhance solubility and pharmacokinetics:

Compound Name Morpholino Position Partner Groups Application Reference
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Attached to acetamide Chlorophenyl, thiazole Undisclosed (structural lead)
2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide Morpholine-carbonyl Chloro, fluorophenyl Synthetic intermediate

Key Observations :

  • Morpholino groups improve aqueous solubility, critical for oral bioavailability .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide N-(4-Bromophenyl)-2-(2-thienyl)acetamide
LogP (Predicted) Moderate (~2.5) High (~3.2) Moderate (~2.8)
Solubility High (due to morpholino) Low Moderate
Metabolic Stability Likely high (3-thienyl vs. 2-thienyl) Variable Moderate

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